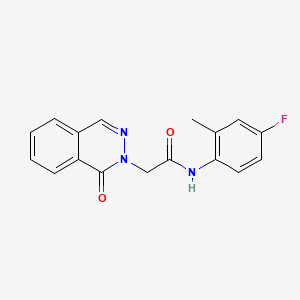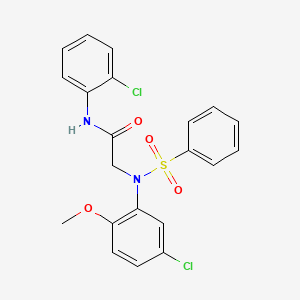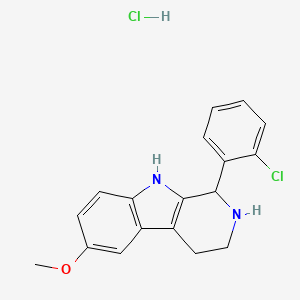![molecular formula C12H19NO2 B6005127 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FPE or furanyl-piperidin-ethanol and has a molecular weight of 209.28 g/mol.
Wirkmechanismus
The mechanism of action of 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol involves the activation of the mu-opioid receptor. This receptor is a G protein-coupled receptor that is expressed in the central nervous system and is involved in the modulation of pain perception. Activation of the mu-opioid receptor by 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anticonvulsant properties, which may make it useful in the treatment of epilepsy. It has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol in lab experiments is its potent analgesic effect. This makes it a useful tool for studying the mechanisms of pain perception and the development of new analgesic drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol. One area of research is the development of new analgesic drugs based on the structure of this compound. Another area of research is the investigation of the potential anticonvulsant and anxiolytic effects of this compound. Additionally, further studies are needed to understand the long-term effects of this compound and its potential for addiction and abuse.
Conclusion
In conclusion, 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. Its potent analgesic effect and other biochemical and physiological effects make it a useful tool for studying the mechanisms of pain perception and the development of new drugs. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol involves the reaction of furfurylamine and 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. This method has been optimized to achieve a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic. Studies have shown that this compound has a potent analgesic effect, which is mediated by the activation of the mu-opioid receptor. This receptor is involved in the modulation of pain perception, and its activation by 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol results in a reduction in pain sensation.
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-8-6-11-4-1-2-7-13(11)10-12-5-3-9-15-12/h3,5,9,11,14H,1-2,4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJXJOHXCCRBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Furan-2-ylmethyl)piperidin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)

![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)
![(2-ethoxy-5-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6005080.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6005098.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1-(diphenylmethyl)-N-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6005105.png)
![1'-[2-(4-hydroxyphenyl)-1-methylethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6005107.png)